molecular formula C16H25ClN2O B2978499 Ropinirole D3 Hydrochloride CAS No. 1329611-00-8

Ropinirole D3 Hydrochloride

Cat. No. B2978499
Key on ui cas rn: 1329611-00-8
M. Wt: 299.86
InChI Key: XDXHAEQXIBQUEZ-NIIDSAIPSA-N
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Patent
US04588740

Procedure details

A mixture of 5.83 g (16.9 mmoles) of 2-nitro-6-(2-di-n-propylaminoethyl)-phenyl acetic acid hydrochloride and 0.6 g of 5% palladium-on-carbon in 250 cc of ethanol was hydrogenated at moderate pressure over 5.5 hours. The catalyst was filtered, washed with ethanol, and the filtrate evaporated to dryness in vacuo. The white residue was crystallized from 550 cc of hot acetonitrile to give 3.89 g of 4-(2-di-n-propylaminoethyl)-2(3H)-indolone hydrochloride, mp 240°-2°.
Quantity
5.83 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
0.6 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[ClH:1].[N+:2]([C:5]1[CH:10]=[CH:9][CH:8]=[C:7]([CH2:11][CH2:12][N:13]([CH2:17][CH2:18][CH3:19])[CH2:14][CH2:15][CH3:16])[C:6]=1[CH2:20][C:21]([OH:23])=O)([O-])=O>C(O)C.[Pd]>[ClH:1].[CH2:14]([N:13]([CH2:17][CH2:18][CH3:19])[CH2:12][CH2:11][C:7]1[CH:8]=[CH:9][CH:10]=[C:5]2[C:6]=1[CH2:20][C:21](=[O:23])[NH:2]2)[CH2:15][CH3:16] |f:0.1,4.5|

Inputs

Step One
Name
Quantity
5.83 g
Type
reactant
Smiles
Cl.[N+](=O)([O-])C1=C(C(=CC=C1)CCN(CCC)CCC)CC(=O)O
Name
Quantity
250 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
0.6 g
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The catalyst was filtered
WASH
Type
WASH
Details
washed with ethanol
CUSTOM
Type
CUSTOM
Details
the filtrate evaporated to dryness in vacuo
CUSTOM
Type
CUSTOM
Details
The white residue was crystallized from 550 cc of hot acetonitrile

Outcomes

Product
Details
Reaction Time
5.5 h
Name
Type
product
Smiles
Cl.C(CC)N(CCC1=C2CC(NC2=CC=C1)=O)CCC
Measurements
Type Value Analysis
AMOUNT: MASS 3.89 g
YIELD: CALCULATEDPERCENTYIELD 77.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04588740

Procedure details

A mixture of 5.83 g (16.9 mmoles) of 2-nitro-6-(2-di-n-propylaminoethyl)-phenyl acetic acid hydrochloride and 0.6 g of 5% palladium-on-carbon in 250 cc of ethanol was hydrogenated at moderate pressure over 5.5 hours. The catalyst was filtered, washed with ethanol, and the filtrate evaporated to dryness in vacuo. The white residue was crystallized from 550 cc of hot acetonitrile to give 3.89 g of 4-(2-di-n-propylaminoethyl)-2(3H)-indolone hydrochloride, mp 240°-2°.
Quantity
5.83 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
0.6 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[ClH:1].[N+:2]([C:5]1[CH:10]=[CH:9][CH:8]=[C:7]([CH2:11][CH2:12][N:13]([CH2:17][CH2:18][CH3:19])[CH2:14][CH2:15][CH3:16])[C:6]=1[CH2:20][C:21]([OH:23])=O)([O-])=O>C(O)C.[Pd]>[ClH:1].[CH2:14]([N:13]([CH2:17][CH2:18][CH3:19])[CH2:12][CH2:11][C:7]1[CH:8]=[CH:9][CH:10]=[C:5]2[C:6]=1[CH2:20][C:21](=[O:23])[NH:2]2)[CH2:15][CH3:16] |f:0.1,4.5|

Inputs

Step One
Name
Quantity
5.83 g
Type
reactant
Smiles
Cl.[N+](=O)([O-])C1=C(C(=CC=C1)CCN(CCC)CCC)CC(=O)O
Name
Quantity
250 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
0.6 g
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The catalyst was filtered
WASH
Type
WASH
Details
washed with ethanol
CUSTOM
Type
CUSTOM
Details
the filtrate evaporated to dryness in vacuo
CUSTOM
Type
CUSTOM
Details
The white residue was crystallized from 550 cc of hot acetonitrile

Outcomes

Product
Details
Reaction Time
5.5 h
Name
Type
product
Smiles
Cl.C(CC)N(CCC1=C2CC(NC2=CC=C1)=O)CCC
Measurements
Type Value Analysis
AMOUNT: MASS 3.89 g
YIELD: CALCULATEDPERCENTYIELD 77.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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